molecular formula C11H11N3 B3358237 5H-Imidazo(2,1-c)(1,4)benzodiazepine, 10,11-dihydro- CAS No. 78105-31-4

5H-Imidazo(2,1-c)(1,4)benzodiazepine, 10,11-dihydro-

Cat. No. B3358237
CAS RN: 78105-31-4
M. Wt: 185.22 g/mol
InChI Key: GWSCOZZXRQEHTO-UHFFFAOYSA-N
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Description

5H-Imidazo(2,1-c)(1,4)benzodiazepine, 10,11-dihydro- is a derivative of benzodiazepines, which are widely used drugs for several indications . Benzodiazepines are bicyclic heterocyclic compounds in which a benzene ring is fused to a seven-membered diazepine ring containing two nitrogen atoms . The benzodiazepines used in clinical settings are usually 1,4-dinitrogenated systems .


Synthesis Analysis

The synthesis of benzodiazepines started with chemist Leo Sternbach and his research group, who were trying to find new tranquilizers . They identified the first benzodiazepine, chlordiazepoxide, in 1957 while studying the activity of quinazoline oxide . A very little alteration is possible on the benzene ring while the modification can be done on the diazepine ring .


Molecular Structure Analysis

Benzodiazepines have a cyclic structure that includes one benzene cycle (benzo) plus a heterocycle where two atoms are nitrogen (− diaza-) normally in 1 and 4 positions but which can also be in 1,5 or 2,3 . The structure activity studies are also linked to molecular modeling studies .


Chemical Reactions Analysis

Benzodiazepines produce their effect by binding to the central Benzodiazepine Receptors (BZRs) which are located at the post and presynaptic membranes . Their binding to γ aminobutyric acid (GABAA) receptors increases the chloride ion conductance by inducing some conformational changes and causes inhibition of action potential .

Mechanism of Action

Benzodiazepines enhance the effect of neurotransmitter GABA at their receptors . The discovery of selective ligands for the central BZRs, which have the anxiolytic activity without producing side effects, is important .

Safety and Hazards

The use of benzodiazepines is associated with various side effects such as drowsiness, tolerance, addiction, and withdrawal potential . A withdrawal program is proposed that includes the important factors or criteria to success, with a slow and gradual reduction of these drugs, avoiding relapse or severe adverse effects .

Future Directions

New lines of research related to benzodiazepines are taken into account, which not only include the new therapeutic uses but also the adverse effects in short and long term . The main objective of this is the discovery of a product with a narrow spectrum of activities .

properties

IUPAC Name

5,10-dihydro-4H-imidazo[2,1-c][1,4]benzodiazepine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H11N3/c1-2-4-10-9(3-1)8-14-6-5-12-11(14)7-13-10/h1-6,13H,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWSCOZZXRQEHTO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2=NC=CN2CC3=CC=CC=C3N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H11N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20228749
Record name 5H-Imidazo(2,1-c)(1,4)benzodiazepine, 10,11-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20228749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

185.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS RN

78105-31-4
Record name 10,11-Dihydro-5H-imidazo[2,1-c][1,4]benzodiazepine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=78105-31-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5H-Imidazo(2,1-c)(1,4)benzodiazepine, 10,11-dihydro-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0078105314
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 5H-Imidazo(2,1-c)(1,4)benzodiazepine, 10,11-dihydro-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20228749
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

A 5.0 g sample of 1-(o-nitrobenzyl)-imidazole-2-carboxaldehyde is dissolved in 150 ml of hot ethyl alcohol, cooled to room temperature and filtered. To the filtrate is added 0.5 g of 10% Pd/C and the mixture hydrogenated at 48 psi for 4 hours. An additional 0.5 g of 10% Pd/C is added and hydrogenation continued for 25 hours at 65 psi. The mixture is filtered through diatomaceous earth and the cake washed with ethyl acetate. The filtrate is evaporated in vacuo to a residue which is dissolved in methylene chloride, treated with activated carbon, filtered through diatomaceous earth and hexanes added to the filtrate at the boil to give 1.86 g of the desired product as a crystalline solid, m.p. 164°-170° C.
Quantity
0 (± 1) mol
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150 mL
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Synthesis routes and methods II

Procedure details

To a suspension of 4 mmol of lithium aluminum hydride in 20 ml of anhydrous tetrahydrofuran is added a 1 mmol solution of 10,11-dihydro-11-oxo-5H-imidazo-[2,1-c][1,4]benzodiazepine and the mixture is refluxed for 24 hours and cooled at 0° C. To the mixture is added dropwise 0.12 ml of water and 6 ml of 1N sodium hydroxide. The mixture is extracted with ethyl acetate and the solvent removed to give the desired product as a solid. Recrystallization from methylene chloride-hexane gives crystals, m.p. 164°-170° C.
Quantity
4 mmol
Type
reactant
Reaction Step One
Quantity
20 mL
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solvent
Reaction Step One
[Compound]
Name
solution
Quantity
1 mmol
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reactant
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0 (± 1) mol
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reactant
Reaction Step Two
Name
Quantity
0.12 mL
Type
reactant
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6 mL
Type
reactant
Reaction Step Three

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
5H-Imidazo(2,1-c)(1,4)benzodiazepine, 10,11-dihydro-
Reactant of Route 2
5H-Imidazo(2,1-c)(1,4)benzodiazepine, 10,11-dihydro-
Reactant of Route 3
5H-Imidazo(2,1-c)(1,4)benzodiazepine, 10,11-dihydro-
Reactant of Route 4
5H-Imidazo(2,1-c)(1,4)benzodiazepine, 10,11-dihydro-
Reactant of Route 5
5H-Imidazo(2,1-c)(1,4)benzodiazepine, 10,11-dihydro-
Reactant of Route 6
5H-Imidazo(2,1-c)(1,4)benzodiazepine, 10,11-dihydro-

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